molecular formula C25H24N4O4 B11564221 2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B11564221
M. Wt: 444.5 g/mol
InChI Key: LPWFPWJAWBWBCW-UHFFFAOYSA-N
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Description

2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,2-c]pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyrano ring, and various functional groups such as amino, methoxy, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate reagents to form an intermediate chalcone. This chalcone is then treated with 2-cyanothioacetamide under basic conditions to form the pyrano[3,2-c]pyridine core .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, alternative solvents, and scalable reaction conditions. specific industrial methods are often proprietary and not publicly disclosed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.

    Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of various substituted pyrano[3,2-c]pyridine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications include its use as an antimicrobial agent, as well as its potential role in cancer treatment due to its antiproliferative effects .

Industry: In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity in microorganisms . In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(PYRIDIN-3-YL)-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE lies in its specific substitution pattern and the presence of multiple functional groups that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns due to these structural differences.

Properties

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C25H24N4O4/c1-15-11-21-23(22(17-5-4-9-28-14-17)18(13-26)24(27)33-21)25(30)29(15)10-8-16-6-7-19(31-2)20(12-16)32-3/h4-7,9,11-12,14,22H,8,10,27H2,1-3H3

InChI Key

LPWFPWJAWBWBCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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